N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring, a benzamide group, and multiple methoxy and methylthio substituents. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps, starting with the formation of the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring and benzamide group are key components that influence its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with varying substituents.
Benzamide derivatives: Compounds featuring benzamide groups with different functional groups.
Uniqueness: N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide stands out due to its specific combination of methoxy and methylthio groups, which contribute to its unique chemical and biological properties.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-7-8-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFVMLFKWCUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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